(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-11-5-7-12(8-6-11)9(13)3-4-10(14)15/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWNXLICCRVKFW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Oxobutenoic Acid Moiety: The oxobutenoic acid moiety can be synthesized through the condensation of appropriate aldehydes or ketones with malonic acid derivatives.
Industrial Production Methods
Industrial production methods for (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxobutenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic or Heterocyclic Moiety
Compound 1 : (2E)-4-[4-(Acetylamino)phenyl]-4-oxobut-2-enoic acid
- Substituent: 4-Acetylamino phenyl group.
- Key Differences: The acetylamino group introduces strong electron-withdrawing effects, altering reduction potentials and reactivity. Hammett sigma values correlate with substituent electronic properties, impacting activation energy for reactions . Demonstrated utility in synthesizing pyridazinones and thiazoles with antimicrobial activity, unlike the ethylpiperazinyl analog, which may prioritize enzyme inhibition .
Compound 2 : (E)-4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoic acid
- Substituent : 4-(tert-Butyl)phenyl group.
- Key Differences :
Compound 3 : 4-oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid
- Substituent : Phenylpiperazinyl group.
- Molecular Formula : C₁₄H₁₆N₂O₃; Molar Mass : 260.29 g/mol.
- Compared to the ethyl-substituted analog, this compound may exhibit higher lipophilicity and altered binding affinities .
Fluorinated Analogs
Compound 4 : (E)-4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid
- Substituent : 2-Fluoroethyl-piperazine.
- Molecular Formula : C₁₀H₁₅FN₂O₃; Molar Mass : 230.24 g/mol.
- Key Differences :
Compound 5 : (E)-4-(4-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
- Substituent : 1,1-Difluoroethyl-piperidine.
- Molecular Formula: C₁₁H₁₅F₂NO₃; Molar Mass: 247.24 g/mol.
- Key Differences :
Stereoisomeric Comparisons
Compound 6 : (Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid
- Configuration : Z-isomer (CAS 1164488-89-4).
- Molecular Attributes: Molecular Weight: 212.25 g/mol; Topological Polar Surface Area: 60.8 Ų. Hydrogen Bond Donor/Acceptor: 1/4; Rotatable Bonds: 3 .
- Key Differences: The Z-configuration may result in poorer solubility (e.g., (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid is water-insoluble ). Stereochemistry impacts biological target recognition; E-isomers often exhibit higher activity in enzyme inhibition .
Piperazine Ring Modifications
Compound 7 : (E)-4-(4-Methylpiperazin-1-yl)but-2-enoic acid
- Substituent : Methylpiperazinyl group.
- Molecular Formula : C₉H₁₆N₂O₂; Molar Mass : 184.24 g/mol.
- Lower molecular weight may enhance diffusion rates in biological systems .
Biological Activity
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid, with the CAS number 347363-92-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 212.25 g/mol
- Structure : The compound features a piperazine ring which is known for its diverse pharmacological activities.
The biological activity of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways. The piperazine moiety is often associated with modulation of the central nervous system (CNS), making this compound a candidate for further investigation in neuropharmacology.
Biological Activity
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain.
- Anti-inflammatory Properties : Research indicates that derivatives of oxobutenoic acids can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic role in inflammatory diseases.
- Antitumor Activity : Some studies have indicated that compounds containing the oxobutenoic acid structure may possess antitumor properties, possibly through the induction of apoptosis in cancer cells.
Study 1: Antidepressant Activity
A study investigated the effects of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid on depression-like behavior in rodents. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (seconds) | 180 | 90 |
| Locomotor Activity (counts) | 200 | 250 |
Study 2: Anti-inflammatory Effects
In vitro assays were conducted to assess the anti-inflammatory properties of the compound. The results showed a dose-dependent decrease in TNF-alpha production in macrophages.
| Concentration (µM) | TNF-alpha Production (pg/mL) |
|---|---|
| 0 | 500 |
| 10 | 350 |
| 50 | 200 |
Summary of Findings
The biological activity of (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid indicates potential applications in treating depression and inflammatory conditions. Its structural characteristics allow it to interact with various biological targets, which warrants further investigation into its pharmacological profile.
Q & A
Q. What are the established synthetic routes for (E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid?
The compound is synthesized via condensation of 4-ethylpiperazine with maleic anhydride in a polar aprotic solvent (e.g., dichloromethane) under reflux. Reaction optimization includes temperature control (60–80°C) and stoichiometric ratios (1:1.2, amine:anhydride) to maximize yield. Post-synthesis purification employs recrystallization from ethanol/water mixtures, with purity confirmed via HPLC (>95%) .
Q. How should researchers handle and store this compound safely?
Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation, and store in airtight containers at 4°C. The compound may exhibit irritant properties due to the ethylpiperazine moiety. Ventilation and spill containment protocols are critical .
Q. What spectroscopic methods validate its structural integrity?
Confirm the (E)-stereochemistry via H NMR (coupling constant for α,β-unsaturated carbonyl). IR spectroscopy identifies key functional groups: C=O (1720–1680 cm), COOH (2500–3300 cm), and piperazine N-H (3300–3500 cm). Mass spectrometry (HRMS) verifies molecular weight (CHNO, expected m/z 227.1032) .
Q. What solvents are optimal for solubility and formulation?
The compound is soluble in polar solvents (DMSO, methanol) but poorly in non-polar solvents (hexane). For biological assays, prepare stock solutions in DMSO (<5% v/v in final buffer) to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessments during synthesis?
Use non-aqueous potentiometric titration with a 4:3 isopropyl alcohol/acetone solvent system to improve accuracy (confidence interval ±0.69%). Compare with HPLC-UV (λ = 254 nm) and adjust reaction time or stoichiometry if impurities (e.g., unreacted maleic anhydride) persist .
Q. What strategies identify molecular targets for this compound in enzymatic studies?
Employ molecular docking (AutoDock Vina) to screen against enzymes with α,β-unsaturated carbonyl-binding sites (e.g., dehydrogenases, kinases). Validate via enzyme inhibition assays (IC determination) and isothermal titration calorimetry (ITC) for binding affinity .
Q. How does the ethylpiperazine substituent influence structure-activity relationships (SAR)?
Comparative studies with methylpiperazine analogs show enhanced solubility and receptor affinity due to the ethyl group’s lipophilicity. Use QSAR modeling to predict bioactivity and guide derivatization (e.g., acylations at the piperazine nitrogen) .
Q. What reaction conditions optimize derivatization (e.g., esterification, amidation)?
For esterification, react with alcohols (R-OH) using DCC/DMAP catalysis in dry THF. Monitor via TLC (hexane:ethyl acetate, 3:1). For amidation, activate the carboxyl group with EDC/HOBt and couple with amines (1.5 eq.) at 0°C to room temperature .
Q. How can researchers design assays to evaluate antimicrobial activity?
Perform broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations (1–256 µg/mL) in Mueller-Hinton broth, with MIC determined after 18–24 hrs. Include cytotoxicity controls (HEK293 cells) .
Q. What advanced techniques characterize its reactivity under physiological conditions?
Use LC-MS/MS to track stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Degradation products (e.g., hydrolyzed piperazine) indicate susceptibility to esterases or acidic environments. Pair with molecular dynamics simulations to predict metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
